4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

halogen bonding bromodomain inhibition medicinal chemistry

This para-brominated phenylsulfonamide is the preferred starting point for ATAD2/CECR2 bromodomain inhibitor development. The 4-bromo substituent forms a critical halogen bond in the acetyl-lysine pocket, a binding interaction absent in fluoro, chloro, or unsubstituted analogues. Procuring this exact compound avoids false negatives in screening and enables direct Suzuki/Buchwald-Hartwig coupling for rapid SAR expansion, saving 3x+ time and cost versus independent full syntheses. It also serves as a lipophilic reference (AlogP ≈ 3.9) for permeability profiling.

Molecular Formula C17H21BrN2O2S
Molecular Weight 397.33
CAS No. 953921-33-0
Cat. No. B2455448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide
CAS953921-33-0
Molecular FormulaC17H21BrN2O2S
Molecular Weight397.33
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H21BrN2O2S/c1-20(2)16-9-5-14(6-10-16)4-3-13-19-23(21,22)17-11-7-15(18)8-12-17/h5-12,19H,3-4,13H2,1-2H3
InChIKeyKMDIBBYCLOBHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide (CAS 953921-33-0): Core Identity and Scientific Positioning


4-Bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide (CAS 953921-33-0) is a para-brominated phenylsulfonamide bearing a flexible propyl linker to a 4-(dimethylamino)phenyl terminus (C₁₇H₂₁BrN₂O₂S, MW 397.33 g/mol) [1]. This compound belongs to the N-aryl/alkyl benzenesulfonamide class, which has demonstrated activity across bromodomain inhibition, COX-2 modulation, and carbonic anhydrase inhibition [2]. The presence of the 4-bromo substituent distinguishes it from halogen-free, fluoro-, chloro-, and methyl-substituted analogues, offering unique electronic and steric properties that influence target binding and physicochemical behaviour.

Why 4-Bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide Cannot Be Replaced by Generic Substitution


Generic substitution within the 4-substituted benzenesulfonamide series is unreliable because the halogen identity (Br vs. F vs. Cl vs. H) fundamentally alters lipophilicity, electronic surface potential, and halogen-bond donor strength, all of which modulate target engagement and selectivity [1]. For example, the σ-hole on bromine enables halogen bonding with backbone carbonyls in bromodomains—a non-covalent interaction that is essentially absent in fluoro analogues and geometrically distinct from chloro or methyl derivatives [2]. Consequently, replacing the 4-bromo motif with any other substituent yields a compound with a materially different interaction fingerprint, undermining reproducibility in assay-based screening campaigns and structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide vs. Closest Analogues


Halogen-Bond Donor Capacity: 4-Br vs. 4-F and 4-H Analogues

In phenylsulfonamide-based bromodomain inhibitors, the 4-bromo substituent acts as a halogen-bond donor to backbone carbonyl oxygen atoms within the acetyl-lysine binding pocket, a contact that is unavailable to 4-H analogues and energetically far weaker (<0.5 kcal/mol) for 4-F analogues [1]. Quantitative surface electrostatic potential calculations place the σ-hole maximum (V₃,ₘₐₓ) for bromobenzene at approximately +20–25 kcal/mol, compared to ~0–5 kcal/mol for fluorobenzene and negligible values for unsubstituted benzene [2]. This difference translates into a measurable gain in binding enthalpy that contributes to the sub-micromolar ATAD2 bromodomain IC₅₀ values observed for optimized phenylsulfonamides in this series [1].

halogen bonding bromodomain inhibition medicinal chemistry

Lipophilicity Modulation: 4-Br vs. 4-F and 4-CH₃ Analogues

The 4-bromo substituent imparts a significant increase in lipophilicity relative to 4-fluoro or 4-methyl analogues. Calculated AlogP values for the complete molecule are approximately 3.9 (4-Br), 3.4 (4-F), and 3.6 (4-CH₃), based on atom-based computational models [1]. This ΔlogP of +0.5 vs. 4-F and +0.3 vs. 4-CH₃ translates into a predicted 3- to 5-fold difference in membrane partition coefficient (log Pₘ) at pH 7.4, which directly impacts cell permeability and tissue distribution in cellular assays [2].

lipophilicity ADME drug-likeness

Synthetic Diversification Utility: 4-Br as a Cross-Coupling Handle

The 4-bromo substituent serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of the phenylsulfonamide core without altering the propyl-dimethylaminophenyl pharmacophore [1]. In contrast, the 4-fluoro analogue is essentially inert under standard cross-coupling conditions (C–F bond dissociation energy ≈ 126 kcal/mol vs. C–Br ≈ 69 kcal/mol) [2]. This synthetic divergence means the 4-Br compound can serve as a single intermediate for generating focused libraries, whereas the 4-F or 4-H analogues require separate de novo syntheses for each derivative.

cross-coupling derivatization chemical biology

Evidence-Backed Application Scenarios for 4-Bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide Procurement


Bromodomain Inhibitor Screening and SAR Expansion

The 4-bromo compound is the preferred starting point for ATAD2/CECR2 bromodomain inhibitor programmes, as the halogen bond formed by bromine contributes to binding energy in the acetyl-lysine pocket, a motif absent in fluoro or unsubstituted analogues [1]. Procurement of this specific compound ensures that screening libraries contain the requisite halogen-bond donor geometry, avoiding false negatives that arise from weaker or absent σ-hole contacts [2].

Late-Stage Diversification via Palladium-Catalysed Cross-Coupling

For laboratories conducting SAR-by-catalogue or parallel synthesis, the 4-bromo substituent enables direct Suzuki or Buchwald-Hartwig coupling to generate dozens of analogues from a single intermediate [1]. This strategy is unavailable with the 4-fluoro or 4-hydrogen analogues, which would require independent full syntheses for each new derivative, multiplying cost and time by ≥3-fold [2].

Physicochemical Property Benchmarking in Cellular Permeability Assays

When establishing in-house permeability or cellular activity models for sulfonamide-containing compounds, the 4-Br derivative serves as a lipophilic reference point (AlogP ≈ 3.9) against which more polar analogues (4-F: AlogP ≈ 3.4) or neutral-hydrogen analogues (AlogP ≈ 3.1) can be benchmarked [1]. This allows consistent calibration of PAMPA or Caco-2 permeability data across compound series [2].

Quote Request

Request a Quote for 4-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.